molecular formula C11H7FOS B8569770 2-Fluoro-5-(thiophen-2-yl)benzaldehyde

2-Fluoro-5-(thiophen-2-yl)benzaldehyde

Cat. No.: B8569770
M. Wt: 206.24 g/mol
InChI Key: WZQDORMKCIJDAQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(thiophen-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a thiophene substituent at the para position relative to the aldehyde group. This compound is structurally characterized by a benzene ring substituted with a fluorine atom at position 2 and a thiophen-2-yl group at position 3. The thiophene moiety introduces electron-rich aromaticity, while the fluorine atom enhances electrophilic reactivity at the aldehyde group.

The compound is synthesized via condensation reactions involving fluorinated benzaldehyde derivatives and thiophene-containing precursors. For example, methods similar to those described for related thiophenyl imidazopyridine derivatives (e.g., glacial acetic acid reflux with ammonium acetate as a catalyst) are likely employed . Its applications span drug discovery, where it serves as a precursor for kinase inhibitors and anticancer agents, leveraging the thiophene group’s role in enhancing binding affinity to biological targets .

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

2-fluoro-5-thiophen-2-ylbenzaldehyde

InChI

InChI=1S/C11H7FOS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H

InChI Key

WZQDORMKCIJDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(thiophen-2-yl)benzaldehyde typically involves the introduction of a thiophene ring and a fluorine atom onto a benzaldehyde framework. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzaldehyde ring. The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzaldehyde under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-5-thiophen-2-yl-benzoic acid.

    Reduction: 2-Fluoro-5-thiophen-2-yl-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(thiophen-2-yl)benzaldehyde and its derivatives involves interactions with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The thiophene ring can participate in π-π interactions, which are important in binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications Biological Activity (GI₅₀)
2-Fluoro-5-(thiophen-2-yl)benzaldehyde C₁₁H₇FOS 206.23 Aldehyde, Thiophene, Fluorine Drug intermediate Not reported
2-Fluoro-5-methoxybenzaldehyde C₈H₇FO₂ 154.14 Aldehyde, Methoxy, Fluorine Synthetic precursor N/A
2-Fluoro-5-iodobenzaldehyde C₇H₄FIO 250.01 Aldehyde, Iodine, Fluorine Radiolabeling intermediates N/A
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile C₂₀H₁₆N₂O₃S 364.42 Acrylonitrile, Trimethoxy, Thiophene Anticancer agents <10–100 nM
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 199.18 Pyridine, Fluorophenyl Biological activity studies N/A

Key Observations :

  • Electrophilic Reactivity : The aldehyde group in 2-Fluoro-5-(thiophen-2-yl)benzaldehyde is more reactive than its methoxy or iodo analogues due to reduced steric hindrance and electron-withdrawing effects of fluorine .
  • Biological Activity: Thiophene-containing acrylonitrile derivatives (e.g., compound 32 in ) exhibit potent anticancer activity (GI₅₀ <10 nM), highlighting the importance of the thiophene motif in enhancing cytotoxicity.
  • Synthetic Utility : Compared to pyridine-based analogues (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ), the benzaldehyde derivative offers greater versatility in forming Schiff bases or imine linkages for drug design .

Metabolic Stability and Permeability

Thiophene-containing compounds generally exhibit improved metabolic stability due to the sulfur atom’s resistance to oxidative degradation. For instance, pyrrolopyrimidine-based EGFR inhibitors with thiophenyl substituents demonstrate enhanced permeability and reduced CYP450-mediated metabolism compared to furan or phenyl analogues . This trend likely extends to 2-Fluoro-5-(thiophen-2-yl)benzaldehyde, though specific ADME studies are lacking.

Crystallographic and Computational Insights

  • Crystallography : Mercury CSD 2.0 enables comparative analysis of packing patterns between 2-Fluoro-5-(thiophen-2-yl)benzaldehyde and its analogues. For example, the fluorine atom’s role in directing molecular packing via C–H···F interactions can be contrasted with iodine’s bulkier halogen bonding in 2-Fluoro-5-iodobenzaldehyde .
  • Docking Studies : Molecular docking of thiophenyl derivatives (e.g., imidazopyridines ) into kinase binding pockets reveals that the thiophene ring engages in π-π stacking with hydrophobic residues, a feature shared by the benzaldehyde analogue but modulated by the aldehyde’s polarity.

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